GMP Delivers 2.3‑Fold Higher Synergistic Umami Activity with MSG Than IMP
In controlled organoleptic tests, the flavour‑enhancing activity of GMP·7H₂O in combination with monosodium glutamate was 2.3 times that of an equimolar amount of IMP·7.5H₂O [1][2]. The quantitative relationship between IMP‑MSG mixtures and MSG alone follows y = x + 11.3·t·x², where t is the IMP fraction; GMP shifts this curve to substantially lower nucleotide concentrations for equivalent perceived intensity [1].
| Evidence Dimension | Synergistic umami-enhancing activity with monosodium glutamate (MSG) |
|---|---|
| Target Compound Data | GMP·7H₂O: relative activity = 2.3 (IMP = 1.0) |
| Comparator Or Baseline | Disodium 5′-inosinate·7.5H₂O (IMP); relative activity = 1.0 |
| Quantified Difference | 2.3‑fold higher potency |
| Conditions | Human organoleptic panel; MSG/nucleotide aqueous solutions; 1960s methodology |
Why This Matters
Food formulators can use half the weight of GMP to achieve the same umami boost as IMP, reducing ingredient cost and sodium load while maintaining taste intensity.
- [1] A Study of the Taste Intensity of Chemical Seasonings. Nippon Nōgeikagaku Kaishi 1966, 40 (4), 169–172. View Source
- [2] Synergistic Taste Effects of Some New Ribonucleotide Derivatives. Agric. Biol. Chem. 1968, 32 (7), 797–802. View Source
